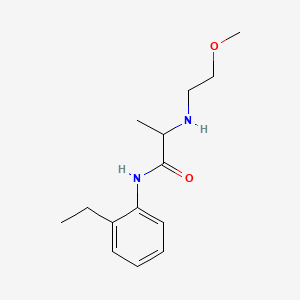
2'-Ethyl-2-(2-methoxyethylamino)propionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Ethyl-2-(2-methoxyethylamino)propionanilide is an organic compound with the molecular formula C14H22N2O2 It is a derivative of propionanilide and contains an ethyl group, a methoxyethylamino group, and a propionanilide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-(2-methoxyethylamino)propionanilide typically involves the reaction of 2-methoxyethylamine with an appropriate propionanilide derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2’-Ethyl-2-(2-methoxyethylamino)propionanilide may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Ethyl-2-(2-methoxyethylamino)propionanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2’-Ethyl-2-(2-methoxyethylamino)propionanilide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2’-Ethyl-2-(2-methoxyethylamino)propionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2’-Ethyl-2-(2-methoxyethylamino)propionanilide can be compared with other similar compounds, such as:
N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent narcotic analgesic with a similar propionanilide core.
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
The uniqueness of 2’-Ethyl-2-(2-methoxyethylamino)propionanilide lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
67262-64-0 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
N-(2-ethylphenyl)-2-(2-methoxyethylamino)propanamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-12-7-5-6-8-13(12)16-14(17)11(2)15-9-10-18-3/h5-8,11,15H,4,9-10H2,1-3H3,(H,16,17) |
Clé InChI |
UFMXHBJWGINRPF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)C(C)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



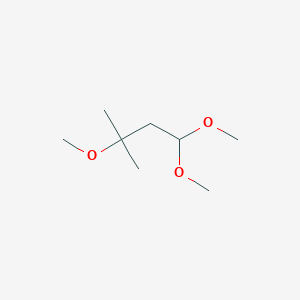
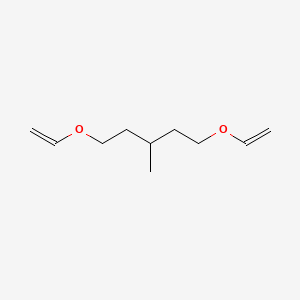
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
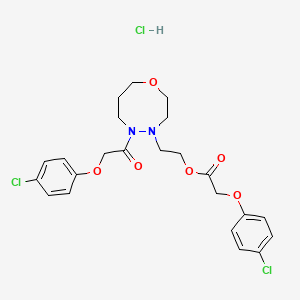
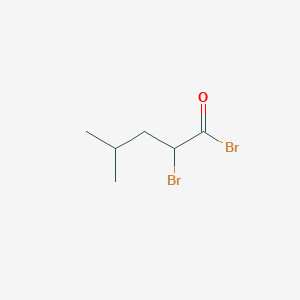
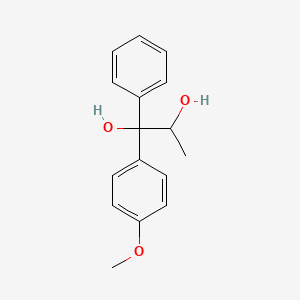
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)

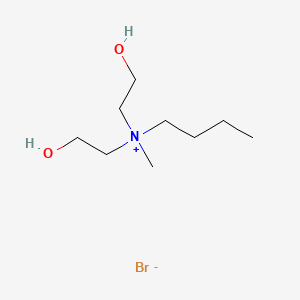
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)


